molecular formula C10H7NO3 B13669504 Methyl 2-(3-cyanophenyl)-2-oxoacetate

Methyl 2-(3-cyanophenyl)-2-oxoacetate

Cat. No.: B13669504
M. Wt: 189.17 g/mol
InChI Key: MQDMVJZBNRIAQP-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H7NO3 It is an ester derivative of oxoacetic acid and contains a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reaction of 3-cyanobenzaldehyde with methyl oxalate in the presence of a base such as sodium methoxide. This reaction forms the desired ester through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The use of solid acid catalysts is also explored to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-cyanobenzoic acid and methanol under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

Major Products

    Hydrolysis: 3-cyanobenzoic acid and methanol.

    Reduction: 3-aminophenyl-2-oxoacetate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-cyanophenyl)-2-oxoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-cyanophenyl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The cyano group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with the cyano group in the para position.

    Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Methyl 2-(3-cyanophenyl)-2-oxoacetate is unique due to the presence of the cyano group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different pharmacological properties compared to its para-substituted counterpart.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

methyl 2-(3-cyanophenyl)-2-oxoacetate

InChI

InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5H,1H3

InChI Key

MQDMVJZBNRIAQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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